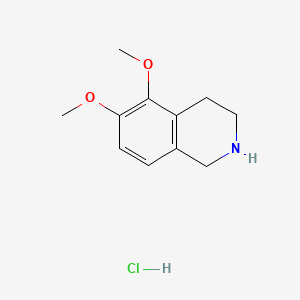
5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Vue d'ensemble
Description
5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a type of isoquinoline alkaloid . It is also referred to as heliamine and is an alkaloid isolated from the Mexican cereoid, Backebergia militaris .
Synthesis Analysis
The synthesis of 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis
The molecular structure of 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is characterized by a tetrahydroisoquinoline core, which is a common feature in many isoquinoline alkaloids . This core is modified with methoxy groups at the 5 and 6 positions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride include the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is used to form the diastereomeric morpholinone derivative, which is then transformed into the tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization .Applications De Recherche Scientifique
Analgesic and Anti-Inflammatory Applications
Analgesic and Anti-Inflammatory Effects of Isoquinoline Derivatives 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has demonstrated significant analgesic and anti-inflammatory effects. In studies, this compound showed a pronounced anti-inflammatory effect at specific dosages, outperforming diclofenac sodium, a common anti-inflammatory drug (Rakhmanova et al., 2022).
Local Anesthetic Activity and Acute Toxicity
Local Anesthetic Properties and Toxicity Analysis In a study evaluating the local anesthetic activity and acute toxicity of isoquinoline derivatives, it was found that compounds including 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines demonstrated high local anesthetic activity. These compounds, in certain concentrations, were more effective than lidocaine, a widely used anesthetic, and exhibited a range of toxicity levels, with some being significantly safer than others (Azamatov et al., 2023).
Antiglioma Agents
Antiglioma Activity of Tetrahydroisoquinoline Analogs Research into the antiglioma activity of tetrahydroisoquinoline (THI) analogs identified certain compounds, such as 6,8-dimethoxy-1-(2'-methoxybiphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, as potential treatments. These compounds showed significant potency and selectivity against rat glioma cells compared to other cell types (Patil et al., 2010).
Synthesis and Chemical Analysis
Synthesis of Isoquinoline Derivatives Various studies have focused on synthesizing and analyzing derivatives of 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline. For instance, the synthesis and evaluation of various isoquinoline analogs have been conducted to explore their potential as pharmaceutical agents. These studies have revealed insights into the structural and chemical properties of these compounds (Chan et al., 2006).
Psychopharmacological Activity
Evaluation of Psychopharmacological Properties Research on 1-(2-hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline revealed sedative-anxiolytic properties at certain dosages. This study indicates the potential application of isoquinoline derivatives in the field of psychopharmacology (Sanoev, 2022).
Propriétés
IUPAC Name |
5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-4-3-8-7-12-6-5-9(8)11(10)14-2;/h3-4,12H,5-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBAENLXKAWWOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CNCC2)C=C1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90980887 | |
| Record name | 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
63905-67-9 | |
| Record name | 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B1447842.png)
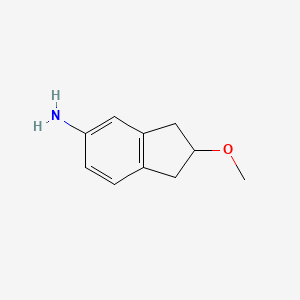
![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B1447844.png)
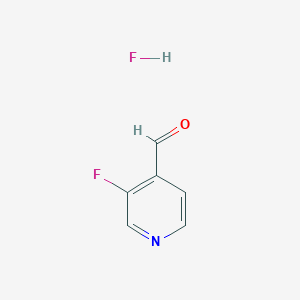
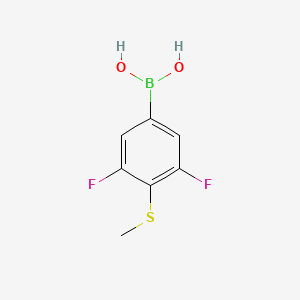
![2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride](/img/structure/B1447848.png)
![2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1447849.png)
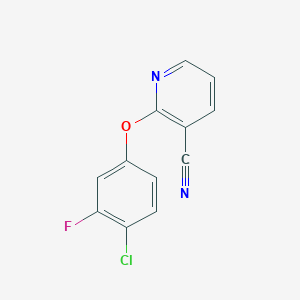
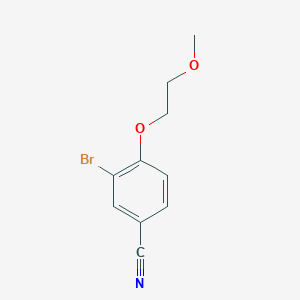
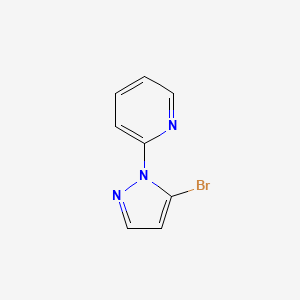
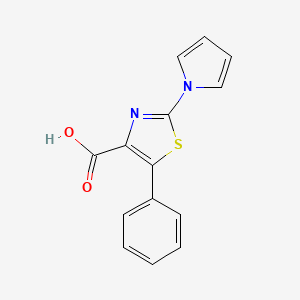
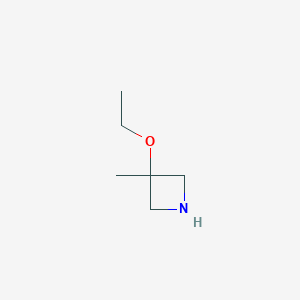
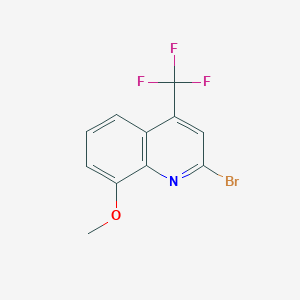
![6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1447863.png)